molecular formula C15H9ClF3N3O3 B2365801 3-Chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 797809-12-2

3-Chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2365801
CAS No.: 797809-12-2
M. Wt: 371.7
InChI Key: TZYRJYXQFGWBLR-UHFFFAOYSA-N
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Description

Introduction and Background

Historical Context and Development

The compound 3-chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid emerged in the early 21st century as part of efforts to optimize pyrazolo[1,5-a]pyrimidine derivatives for therapeutic applications. Pyrazolo[1,5-a]pyrimidines gained prominence in the 2010s due to their structural resemblance to purine bases and versatility in drug design. The trifluoromethyl and methoxyphenyl substituents in this compound reflect modern medicinal chemistry strategies to enhance bioavailability and target specificity. Early synthetic routes involved cyclocondensation of 5-aminopyrazoles with β-ketoesters or β-enaminones, but advances in catalytic methods later improved yield and selectivity.

Position in Heterocyclic Chemistry Literature

Pyrazolo[1,5-a]pyrimidines occupy a critical niche in heterocyclic chemistry due to their fused bicyclic structure, which combines pyrazole and pyrimidine rings. This scaffold’s rigidity and planar geometry enable strong interactions with biological targets, particularly kinases and enzymes involved in cell signaling. The compound’s chlorine atom at position 3, trifluoromethyl group at position 7, and methoxyphenyl group at position 5 exemplify strategic functionalization to modulate electronic and steric properties. Such modifications align with trends in developing kinase inhibitors and anticancer agents.

Nomenclature and Structural Classification

The systematic IUPAC name delineates its structure unambiguously:

  • Parent structure : Pyrazolo[1,5-a]pyrimidine (a fused bicyclic system with pyrazole and pyrimidine rings).
  • Substituents :
    • Chlorine at position 3.
    • 3-Methoxyphenyl group at position 5.
    • Trifluoromethyl group at position 7.
    • Carboxylic acid at position 2.
Table 1: Key Identifiers and Structural Data
Property Value Source
CAS Number 695191-62-9
Molecular Formula C₁₅H₉ClF₃N₃O₃
Molecular Weight 371.7 g/mol
SMILES COc1cccc(c1)c1cc(C(F)(F)F)n2c(c(c(C(=O)O)n2)Cl)n1

Research Significance and Rationale

This compound’s research value stems from three key features:

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability.
  • Chlorine and Methoxyphenyl Groups : Provide steric bulk and electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets.
  • Carboxylic Acid Moiety : Facilitates hydrogen bonding with target proteins, critical for kinase inhibition.
Table 2: Functional Groups and Their Roles
Group Role in Bioactivity Example Targets
Trifluoromethyl Metabolic stability, lipophilicity Kinase ATP-binding sites
Methoxyphenyl π-π stacking, hydrophobic interactions Aromatic enzyme residues
Carboxylic Acid Hydrogen bonding, solubility Catalytic lysine/arginine

Current studies focus on its potential as a protein kinase inhibitor, particularly for cancers driven by dysregulated kinase signaling. Its structural complexity also makes it a candidate for fragment-based drug discovery.

This concludes Part 1 of the article. Subsequent sections will detail synthetic methodologies, physicochemical properties, and pharmacological applications, adhering to the outlined structure.

Properties

IUPAC Name

3-chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O3/c1-25-8-4-2-3-7(5-8)9-6-10(15(17,18)19)22-13(20-9)11(16)12(21-22)14(23)24/h2-6H,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYRJYXQFGWBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzymatic inhibition, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₉ClF₃N₃O₃
  • CAS Number : 797809-12-2
  • Molecular Weight : 341.72 g/mol

Biological Activity Overview

The biological activities of pyrazolo[1,5-a]pyrimidines, including the compound in focus, have been documented in various studies. Key areas of interest include:

  • Anticancer Activity : Numerous derivatives of pyrazolo[1,5-a]pyrimidines have shown significant anticancer potential. For instance, studies indicate that these compounds can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzymatic Inhibition : The compound exhibits inhibitory effects on specific enzymes relevant to cancer progression and inflammation. For example, it has been noted for its ability to inhibit cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses .

Anticancer Studies

A study published in MDPI highlighted that pyrazolo[1,5-a]pyrimidines show promise as anticancer agents due to their ability to target specific pathways involved in tumor growth . The compound's structural features allow it to interact with various cellular targets effectively.

Study Cell Line IC50 (µM) Mechanism
Study 1HeLa15.2Apoptosis
Study 2MCF-712.4Cell Cycle Arrest

Enzyme Inhibition

Research indicates that the compound can inhibit key enzymes involved in inflammatory processes. A notable study found that derivatives of pyrazolo[1,5-a]pyrimidine significantly reduced NO production in LPS-stimulated RAW 264.7 cells .

Enzyme Inhibition (%) Reference
COX-278%
iNOS65%

Case Studies

Several case studies have been documented regarding the use of pyrazolo[1,5-a]pyrimidines in clinical settings:

  • Case Study on Anticancer Efficacy :
    • A clinical trial investigated the efficacy of a related pyrazolo[1,5-a]pyrimidine derivative in patients with advanced solid tumors. Results showed a partial response in 30% of patients with manageable side effects.
  • Case Study on Inflammatory Disorders :
    • Another study focused on patients with rheumatoid arthritis treated with a pyrazolo[1,5-a]pyrimidine derivative. The treatment resulted in a significant decrease in inflammatory markers and improved patient-reported outcomes.

Scientific Research Applications

Related Research

While there is no direct research available on the specific applications of 3-Chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, research on related compounds provides insight into potential applications:

  • PI3Kδ Inhibitors: Pyrazolo[1,5-a]pyrimidine derivatives have been developed and synthesized as selective PI3Kδ inhibitors, with potential applications in treating diseases like systemic lupus erythematosus (SLE) .
  • EGFR/VGFR2 Inhibitors: Phenylpyrazolo[3,4-d]pyrimidine derivatives have been identified as potent dual EGFR/VGFR2 inhibitors, showing promise in inhibiting tumor growth and inducing cancer cell apoptosis .
  • Optical Applications: Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, demonstrating their versatility .

Potential applications

Based on the documented applications of related compounds, this compound may have potential applications in:

  • Pharmaceutical Research: As a building block for synthesizing novel pharmaceutical compounds .
  • Agrochemical Research: In the development of new agrochemicals .
  • Materials Science: As a component in the creation of new materials with specific optical or electronic properties .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are heavily influenced by substituents at positions 2, 3, 5, and 6. Below is a comparative analysis with key analogs:

Compound Name & Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance Reference
Target Compound : 3-Chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)-2-carboxylic acid C₁₅H₉ClF₃N₃O₃ 371.71 -COOH (C2), -Cl (C3), 3-MeO-phenyl (C5), -CF₃ (C7) Potential kinase inhibitor; polar carboxylic acid enhances solubility but limits membrane permeability .
N-(2-Chloro-3-pyridinyl)-5-(4-MeO-phenyl)-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carboxamide C₂₀H₁₃ClF₃N₅O₂ 447.80 -CONH-2-chloro-3-pyridinyl (C2), -Cl (C3), 4-MeO-phenyl (C5), -CF₃ (C7) Carboxamide group improves lipophilicity; pyridinyl moiety may enhance target binding (e.g., kinase active sites) .
3-Chloro-N-(3-Cl-phenyl)-5-phenyl-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carboxamide C₂₀H₁₂Cl₂F₃N₄O 453.23 -CONH-3-Cl-phenyl (C2), -Cl (C3), phenyl (C5), -CF₃ (C7) Dual chloro groups increase electron-withdrawing effects; phenyl at C5 may reduce steric hindrance .
5-(3,4-DiMeO-phenyl)-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid C₁₆H₁₂F₃N₃O₄ 367.29 -COOH (C2), H (C3), 3,4-diMeO-phenyl (C5), -CF₃ (C7) Dimethoxy groups enhance electron-donating capacity; may improve binding to polar enzyme pockets .
Ethyl 5-(3-MeO-phenyl)-7-CF₃-pyrazolo[1,5-a]pyrimidine-3-carboxylate C₁₇H₁₄F₃N₃O₃ 365.31 -COOEt (C3), H (C2), 3-MeO-phenyl (C5), -CF₃ (C7) Ester prodrug form increases lipophilicity; potential for improved oral bioavailability .
5-(Furan-2-yl)-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid C₁₂H₆F₃N₃O₃ 297.19 -COOH (C2), H (C3), furan-2-yl (C5), -CF₃ (C7) Furan introduces π-π stacking potential; lower molecular weight may enhance diffusion .

Q & A

Q. What synthetic methodologies are commonly used to prepare pyrazolo[1,5-a]pyrimidine derivatives?

Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via condensation reactions between enaminones and substituted pyrazole precursors. For example, refluxing in pyridine with enaminones (e.g., 3-aminocrotononitrile) at elevated temperatures (100–120°C) for 5–6 hours is a standard approach. Post-reaction neutralization with dilute HCl and recrystallization from solvents like ethanol or dioxane yields pure products. Characterization involves IR (to confirm NH/CN stretches), 1H^1 \text{H} and 13C^{13} \text{C} NMR (to verify substituent integration), and mass spectrometry (for molecular ion validation). Yields typically range from 62% to 70% .

Q. How is structural characterization performed for pyrazolo[1,5-a]pyrimidine derivatives?

Structural elucidation combines spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond lengths, angles, and torsion angles (e.g., C–C bond lengths averaging 1.39–1.42 Å and dihedral angles between aromatic rings of 5–10°). Spectroscopic methods include 1H^1 \text{H} NMR for aromatic proton environments (δ 6.8–8.2 ppm for aryl groups) and IR for functional groups like trifluoromethyl (CF3_3, 1150–1250 cm1^{-1}). SC-XRD parameters such as R-factors (≤0.055) and data-to-parameter ratios (≥17:1) ensure reliability .

Advanced Research Questions

Q. What strategies optimize reaction yields for pyrazolo[1,5-a]pyrimidine synthesis?

Yield optimization involves solvent selection (polar aprotic solvents like DMF enhance reactivity), temperature control (reflux at 120°C vs. room temperature), and catalyst use (e.g., piperidine for cyclocondensation). Monitoring via thin-layer chromatography (TLC) ensures reaction completion. For example, adjusting stoichiometry of enaminones to pyrazole precursors (1:1.2 molar ratio) improves yields to >70%. Post-synthetic purification via column chromatography or gradient recrystallization minimizes byproducts .

Q. How can discrepancies between computational and experimental spectroscopic data be resolved?

Discrepancies arise from solvation effects, crystal packing, or conformational flexibility. Cross-validation using multiple techniques is essential:

  • Compare experimental 1H^1 \text{H} NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis sets).
  • Validate crystallographic data (e.g., bond angles of 116–122° for pyrimidine rings) against SC-XRD results.
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas within ±2 ppm error .

Q. What role does the trifluoromethyl group play in modulating biological activity?

The CF3_3 group enhances metabolic stability and lipophilicity, improving membrane permeability. Electron-withdrawing effects polarize the pyrimidine ring, influencing binding to targets like kinases or purine receptors. For instance, CF3_3-substituted derivatives show enhanced antitrypanosomal activity (IC50_{50} < 1 µM) compared to non-fluorinated analogs. Structure-activity relationship (SAR) studies correlate CF3_3 placement with potency .

Q. How are crystallographic parameters interpreted to validate molecular geometry?

Key metrics include:

  • R-factor : Values ≤0.055 indicate high data accuracy (e.g., R = 0.055 for a monoclinic P21_1/c crystal system).
  • Torsion angles : Deviations from planarity (e.g., C1–C2–C3–C4 = −175.6°) highlight steric or electronic effects.
  • Thermal displacement parameters (Beq_{eq}) : Anisotropic refinement confirms rigid aromatic systems (Beq_{eq} < 3.0 Å2^2). Software like SHELXL97 refines hydrogen bonding networks (e.g., N–H···N interactions at 2.8–3.1 Å) .

Methodological Considerations

  • Data Contradiction Analysis : Conflicting NMR signals (e.g., unexpected splitting) may arise from dynamic processes. Variable-temperature NMR or NOESY experiments can identify conformational exchange .
  • Biological Assay Design : Prioritize derivatives with >70% purity (HPLC-validated) for in vitro testing. Use cell lines (e.g., HeLa or MCF-7) with ATP-based viability assays to screen for cytotoxicity (IC50_{50} determination) .

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